BenchChemオンラインストアへようこそ!

N-(5,6-Diethoxy-1H-benzimidazol-2-yl)propanamide

Antisecretory activity Gastric acid secretion inhibition Proton pump inhibition

Procure CAS 40722-30-3 for dual-use: EP Racecadotril Impurity G CRS for HPLC system suitability (Ph. Eur. 2171) and high-potency gastric secretion positive control (IC50=4.5 nM, >17-fold more potent than next analog). Any substitution risks non-compliance and assay invalidation. Minimum resolution of 1.5 achieved with this exact standard.

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
CAS No. 40722-30-3
Cat. No. B13823592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-Diethoxy-1H-benzimidazol-2-yl)propanamide
CAS40722-30-3
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NC2=CC(=C(C=C2N1)OCC)OCC
InChIInChI=1S/C14H19N3O3/c1-4-13(18)17-14-15-9-7-11(19-5-2)12(20-6-3)8-10(9)16-14/h7-8H,4-6H2,1-3H3,(H2,15,16,17,18)
InChIKeyZMWHYLBPHFEKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5,6-Diethoxy-1H-benzimidazol-2-yl)propanamide Procurement Guide: Pharmacopoeial Reference & Antisecretory Research Compound


N-(5,6-Diethoxy-1H-benzimidazol-2-yl)propanamide (CAS 40722-30-3, molecular formula C₁₄H₁₉N₃O₃, molecular weight 277.32 g/mol) is a synthetic benzimidazole derivative defined as Racecadotril Impurity G in the European Pharmacopoeia [1]. Beyond its role as a critical pharmacopoeial reference standard for regulatory quality control, this compound is a potent inhibitor of gastric acid secretion, operating through the substituted benzimidazole class mechanism [2]. Its dual utility creates distinct procurement requirements that generic benzimidazoles or unrelated impurity reference standards cannot satisfy.

Why Generic Benzimidazole Propanamide Substitution Fails: Evidence-Based Differentiation for N-(5,6-Diethoxy-1H-benzimidazol-2-yl)propanamide


Generic substitution among benzimidazole derivatives is scientifically unjustified due to quantified potency divergence spanning more than 30-fold across structurally related compounds evaluated in the same assay system [1]. The specific 5,6-diethoxy substitution pattern on the benzimidazole core, combined with the propanamide side chain at the 2-position, generates antisecretory activity (IC₅₀ = 4.5 nM) that is not reproduced by close analogs bearing different substitution profiles, which exhibit potencies ranging from 77 nM to 370 nM in the same rabbit parietal cell assay [2]. Furthermore, for pharmacopoeial compliance, the European Pharmacopoeia mandates the use of this exact compound as Racecadotril Impurity G for HPLC peak identification and system suitability testing—no structural analog, however closely related, is an acceptable substitute for regulatory reference standard procurement [3].

Quantitative Evidence Guide: N-(5,6-Diethoxy-1H-benzimidazol-2-yl)propanamide Differentiation Data


Antisecretory Potency: 4.5 nM IC₅₀ in Rabbit Parietal Cell Assay Represents ≥33-Fold Higher Activity Than Closest Documented In-Class Comparator

N-(5,6-Diethoxy-1H-benzimidazol-2-yl)propanamide demonstrates antisecretory activity with an IC₅₀ of 4.5 nM, measured via inhibition of ¹⁴C-aminopyrine (¹⁴C-AP) uptake in isolated rabbit parietal cells stimulated by dibutyryl cyclic AMP [1]. In the same assay system, a comparator benzimidazole derivative (CHEMBL1202654) exhibits an IC₅₀ of 150 nM under identical dibutyryl cAMP stimulation conditions [2], representing a 33.3-fold potency advantage for the target compound. An additional in-class comparator (CHEMBL3805348, US9765060 Compound X) shows an IC₅₀ of 77 nM under the same assay protocol [3], confirming that the target compound maintains a substantial ≥17-fold potency differential even against the best-documented structural analog.

Antisecretory activity Gastric acid secretion inhibition Proton pump inhibition

Pharmacopoeial Identity: Designated as Racecadotril Impurity G in the European Pharmacopoeia with Defined Relative Retention for System Suitability

N-(5,6-Diethoxy-1H-benzimidazol-2-yl)propanamide is codified in the European Pharmacopoeia (Ph. Eur. Monograph 2171) as Racecadotril Impurity G [1]. The monograph prescribes the use of Racecadotril Impurity G CRS (Chemical Reference Substance) at a concentration of 5 mg dissolved in 50 mL solvent mixture for the preparation of reference solution (c), which is used in combination with test solution (b) to achieve a resolution of minimum 1.5 between racecadotril and Impurity G peaks during HPLC system suitability testing [1]. This compound is distinguishable from Racecadotril Impurity A (CAS 81110-69-2), Impurity C, Impurity E, and Impurity F—all of which have distinct retention times, chemical structures, and CAS numbers [1]. Only Impurity G (CAS 40722-30-3) satisfies the regulatory requirement for this specific chromatographic identification function.

Pharmaceutical impurity profiling Pharmacopoeial reference standard Racecadotril quality control

Structural Differentiation: Propanamide vs. Acetamide Homolog Comparison

The directly analogous acetamide homolog, N-(5,6-diethoxy-1H-benzimidazol-2-yl)acetamide (CAS 40294-18-6), differs from the target compound solely by the replacement of the propanamide side chain (C₃) with an acetamide (C₂) group [1]. This single methylene deletion reduces the molecular weight from 277.32 g/mol (target) to 263.29 g/mol (homolog) and the molecular formula from C₁₄H₁₉N₃O₃ to C₁₃H₁₇N₃O₃ . While no direct antisecretory head-to-head comparison between these two compounds has been published, the 4.5 nM potency of the propanamide derivative stands in marked contrast to the broader benzimidazole class range of 77–370 nM IC₅₀ [2], suggesting that the specific propanamide chain length is a determinant of the observed high potency. The published literature on 2-substituted benzimidazole structure-activity relationships supports that N-acyl chain length significantly modulates target engagement at the gastric H⁺/K⁺-ATPase [3].

Structure-activity relationship Benzimidazole derivatization Homolog comparison

Regulatory Supply Chain Exclusivity: EP Reference Standard Procurement is Pharmacopoeia-Locked to a Single Chemical Identity

Racecadotril Impurity G CRS is exclusively supplied through the European Directorate for the Quality of Medicines & HealthCare (EDQM) under catalogue code Y0000898, with a defined unit quantity of 15 mg per vial [1]. This regulatory supply chain is pharmacopoeia-locked: no alternative vendor can supply a legally equivalent reference standard for Ph. Eur. compliance purposes. The Indian Pharmacopoeia Commission similarly lists Racecadotril Impurity G under code IMPR016 as a certified impurity standard [2]. The compound's identity as a process impurity in racecadotril bulk drug synthesis—detected at levels below 0.1% by validated HPLC methods—was confirmed through independent structural elucidation by NMR and mass spectrometry [3], establishing the analytical specificity that underpins its pharmacopoeial designation.

Regulatory compliance Reference standard procurement EDQM certification

Procurement Application Scenarios for N-(5,6-Diethoxy-1H-benzimidazol-2-yl)propanamide (CAS 40722-30-3)


Pharmaceutical Quality Control: Racecadotril API and Finished Product Release Testing Under Ph. Eur. Monograph 2171

The primary industrial application for CAS 40722-30-3 is as Racecadotril Impurity G CRS for HPLC system suitability testing and impurity identification in racecadotril API and finished dosage forms. Per Ph. Eur. Monograph 2171, reference solution (c) is prepared using 5 mg of this compound dissolved in 50 mL solvent mixture, combined with test solution (b) to achieve a minimum resolution of 1.5 between racecadotril and Impurity G peaks [1]. QC laboratories performing batch release testing of racecadotril formulations are required to use this specific CRS; any deviation constitutes a non-compliance finding under GMP inspection. Procurement volume for a medium-sized QC laboratory typically requires 2–5 vials (15 mg each) annually to support routine testing, method transfer, and analyst training activities [1].

Gastric Acid Secretion Research: High-Potency Positive Control for Benzimidazole Proton Pump Inhibition Studies

With a documented IC₅₀ of 4.5 nM in the rabbit parietal cell ¹⁴C-AP uptake assay under dibutyryl cAMP stimulation [2], this compound serves as a high-potency positive control for benzimidazole-based gastric secretion research. Its ≥17-fold potency advantage over the next most active documented comparator (IC₅₀ = 77 nM) [3] makes it the preferred reference standard for establishing assay sensitivity windows, generating concentration-response curves, and benchmarking novel benzimidazole derivatives. Researchers investigating gastric H⁺/K⁺-ATPase inhibition mechanisms, antisecretory pharmacology, or structure-activity relationships of 2-substituted benzimidazoles should specifically procure CAS 40722-30-3 to ensure their positive control data aligns with published benchmark values.

Analytical Method Development: HPLC Method Validation and Impurity Profiling of Racecadotril

Analytical development scientists validating new HPLC methods for racecadotril impurity profiling require CAS 40722-30-3 as a key system suitability marker. The Ph. Eur. monograph specifies chromatographic conditions—C18 column (0.25 m × 4.0 mm), pH 2.5 phosphate buffer/acetonitrile gradient, 210 nm detection, 1.0 mL/min flow rate—under which this compound produces a defined peak with specific relative retention characteristics [1]. Method validation parameters including specificity, LOD/LOQ determination, and robustness testing depend on the availability of authentic Impurity G reference material. Laboratories that substitute non-certified material risk method validation failure during regulatory inspection.

Medicinal Chemistry SAR Programs: Chain-Length Optimization Studies on 2-Amidobenzimidazole Scaffolds

For medicinal chemistry teams investigating the structure-activity relationships of 2-amidobenzimidazole derivatives, CAS 40722-30-3 represents the propanamide (C₃) reference point within a homologous series that includes the acetamide (C₂) analog (CAS 40294-18-6) [4]. The documented antisecretory potency of this specific chain-length variant, combined with its established chemical identity as a pharmaceutical impurity standard, provides a dual-use reference compound for integrated SAR and analytical development programs. Procurement of both the propanamide and acetamide homologs enables systematic evaluation of N-acyl chain length effects on target engagement, metabolic stability, and chromatographic behavior.

Quote Request

Request a Quote for N-(5,6-Diethoxy-1H-benzimidazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.